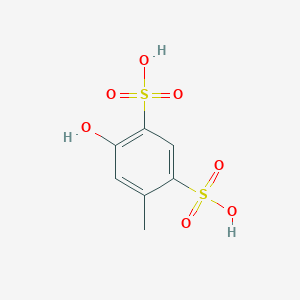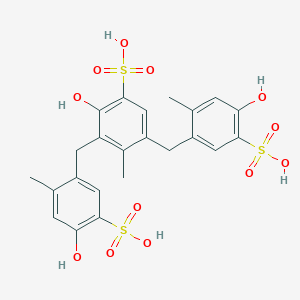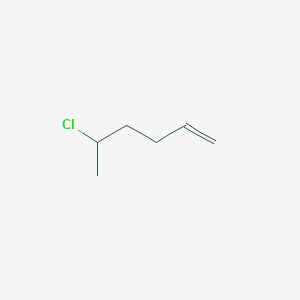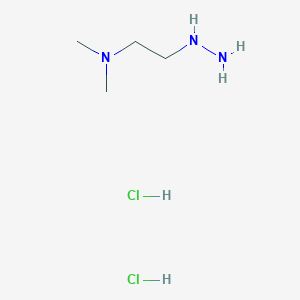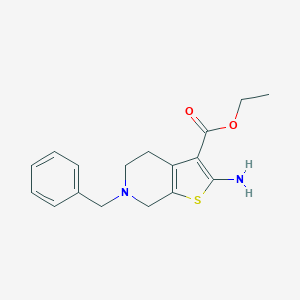
Tinoridine
Descripción general
Descripción
Tinoridine is a nonsteroidal anti-inflammatory agent that also has potent radical scavenger and antiperoxidative activity . It is also known by the synonym Y-3642 hydrochloride . It is currently under investigation in a clinical trial for its efficacy in treating pain and inflammation in adults .
Synthesis Analysis
A selective, sensitive, and fast liquid chromatography coupled with mass spectrometry method (LC-MS) has been developed and validated for the quantification of tinoridine hydrochloride in rat plasma using ketorolac tromethamine as an internal standard .
Molecular Structure Analysis
The molecular formula of Tinoridine is C17H20N2O2S . The average mass is 316.418 Da and the monoisotopic mass is 316.124542 Da .
Chemical Reactions Analysis
Tinoridine hydrochloride was subjected to a variety of stress conditions including hydrolytic (acidic, alkaline, and neutral conditions), different oxidative reagents, thermal, and photolytic conditions . A total of six new degradation products were characterized .
Physical And Chemical Properties Analysis
Tinoridine has a density of 1.3±0.1 g/cm3, a boiling point of 493.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 76.1±3.0 kJ/mol and a flash point of 252.3±28.7 °C .
Aplicaciones Científicas De Investigación
Ferroptosis Inhibition in Intervertebral Disc Degeneration Therapy
Tinoridine has been identified as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death, which is closely associated with intervertebral disc degeneration (IVDD). This discovery holds potential for IVDD therapy, as Tinoridine can promote the expression and activity of nuclear factor-erythroid 2-related factor-2 (Nrf2), a key inhibitory protein for ferroptosis. In vitro studies have shown that Tinoridine can rescue RSL3-induced ferroptosis in nucleus pulposus cells, and in vivo studies have demonstrated its ability to attenuate the progression of IVDD in rats .
Anti-Inflammatory Activity
Tinoridine, being a thiophene-based compound, exhibits significant anti-inflammatory properties. It is known to act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups in its structure, are essential for its anti-inflammatory activity and biological target recognition .
Pain Management
As a non-steroidal anti-inflammatory drug (NSAID), Tinoridine is under investigation for its efficacy in treating pain and inflammation in adults. Its mechanism of action involves the modulation of inflammatory pathways, which can help in managing symptoms of pain .
Rheumatoid Arthritis Treatment
Chronic inflammatory diseases like rheumatoid arthritis pose significant therapeutic challenges. Tinoridine’s role in the treatment of such conditions is being explored due to its anti-inflammatory effects and the potential to improve symptoms without the severe side effects commonly associated with NSAIDs .
Arthrosis Therapy
Arthrosis, a degenerative joint disease, can benefit from Tinoridine’s anti-inflammatory and pain-relieving properties. By targeting the inflammatory components of arthrosis, Tinoridine may offer a therapeutic advantage in managing this condition .
Gout Management
Tinoridine’s action against COX and LOX enzymes makes it a candidate for managing gout, a form of inflammatory arthritis. Its ability to reduce inflammation and pain can be particularly beneficial in acute gout attacks .
Drug Design and Discovery
The structural characteristics of Tinoridine make it a privileged structure for the design and discovery of novel anti-inflammatory agents. Its thiophene ring serves as a pharmacophoric group, providing valuable insights into the development of new drugs with improved efficacy and reduced side effects .
Molecular Docking Studies
Tinoridine’s high binding affinity to Nrf2 protein, as revealed through molecular docking studies, underscores its potential as a therapeutic agent. Such studies are crucial for understanding the drug-receptor interactions and optimizing drug design for targeted therapies .
Mecanismo De Acción
Target of Action
Tinoridine is a non-steroidal anti-inflammatory and analgesic agent .
Mode of Action
The anti-inflammatory action of Tinoridine is attributed to its biomembrane stabilizing action, particularly on the lysosomes . Lysosomes are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .
Biochemical Pathways
It is known that tinoridine has a stabilizing action on lysosomes, which play a crucial role in the inflammatory response .
Result of Action
Tinoridine has been shown to have a high binding affinity to Nrf2, a key inhibitory protein for ferroptosis . In vitro studies in nucleus pulposus (NP) cells showed that Tinoridine may promote the expression and activity of Nrf2, and it may also rescue RSL3-induced ferroptosis in NP cells .
Action Environment
Tinoridine hydrochloride was subjected to various stress conditions, including hydrolytic (acidic, alkaline, and neutral pH conditions), oxidative (hydrogen peroxide, AIBN, ferric chloride, and Fenton’s reagent), thermal, and photolytic conditions . The drug was found to be stable under oxidative conditions but formed significant degradation products under hydrolytic, AIBN (radical initiator at 40 C), thermal, and solid-state photolight stress conditions . This suggests that environmental factors such as pH, temperature, and light can influence the action, efficacy, and stability of Tinoridine .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENFDGYVLAFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |
| Record name | Tinoridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023677 | |
| Record name | Tinoridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tinoridine | |
CAS RN |
24237-54-5 | |
| Record name | Tinoridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tinoridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinoridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tinoridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tinoridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tinoridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TINORIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



